beta-Alanine Orotic acid salt beta-Alanine Orotic acid salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550036
InChI: InChI=1S/C5H6N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h2H,1H2,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)
SMILES:
Molecular Formula: C8H13N3O6
Molecular Weight: 247.21 g/mol

beta-Alanine Orotic acid salt

CAS No.:

Cat. No.: VC16550036

Molecular Formula: C8H13N3O6

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

beta-Alanine Orotic acid salt -

Specification

Molecular Formula C8H13N3O6
Molecular Weight 247.21 g/mol
IUPAC Name 3-aminopropanoic acid;2,6-dioxo-1,3-diazinane-4-carboxylic acid
Standard InChI InChI=1S/C5H6N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h2H,1H2,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)
Standard InChI Key KJAPKUHFEPKNMZ-UHFFFAOYSA-N
Canonical SMILES C1C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

Beta-Alanine Orotic Acid Salt is a 1:1 molar complex of beta-alanine (3-aminopropanoic acid) and orotic acid (2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid). The ionic bond forms between the carboxylate group of orotic acid and the amino group of beta-alanine, resulting in a stable crystalline structure . The exact mass of the compound is 245.064789 g/mol, as confirmed by high-resolution mass spectrometry .

The spatial arrangement of the molecule ensures solubility in aqueous environments (54.5 g/100 mL water for beta-alanine ), which is critical for its bioavailability. Unlike alpha-alanine, beta-alanine lacks a chiral center due to the amino group’s position on the β-carbon, conferring distinct biochemical interactions . Orotic acid’s planar pyrimidine ring contributes to its role as a nucleotide precursor and its ability to form salts with enhanced stability .

Physicochemical Characteristics

Key physicochemical properties include:

  • Density: 1.437 g/cm³ (for beta-alanine component )

  • Melting Point: Decomposes at 207°C

  • Solubility: High solubility in water, facilitated by ionic interactions

These properties underscore its suitability for oral supplementation, as rapid dissolution ensures efficient intestinal absorption.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Beta-Alanine Orotic Acid Salt involves two primary steps: (1) production of beta-alanine and (2) formation of the orotic acid salt.

Beta-Alanine Synthesis

Beta-alanine is industrially synthesized via the hydrolysis of acrylonitrile followed by ammonolysis or through the enzymatic degradation of uracil and dihydrouracil . A patented method involves reacting ammonia with β-propiolactone, yielding high-purity beta-alanine .

Orotic Acid Synthesis

A novel synthetic method for orotic acid (CN109053596A) involves a three-step process :

  • Reaction of Hydroxyacetonitrile with Ammonium Hydroxide: Produces aminoacetonitrile at 0–20°C with a molar ratio of 1:3–6 .

  • Cyanation with Cyanate Salts: Aminoacetonitrile reacts with cyanate to form cyanomethylurea .

  • Condensation with Glyoxylic Acid: Alkaline rearrangement of cyanomethylurea and glyoxylic acid yields orotic acid with >80% efficiency .

The final salt formation occurs via neutralization of orotic acid with beta-alanine in aqueous solution, followed by crystallization.

Industrial Scalability

The process is optimized for low-cost production with minimal waste, using readily available precursors like hydroxyacetonitrile and glyoxylic acid . This scalability positions Beta-Alanine Orotic Acid Salt as a viable candidate for large-scale applications in nutraceuticals and pharmaceuticals.

Biochemical Mechanisms and Physiological Roles

Carnosine Synthesis and Muscle Function

Beta-alanine is the rate-limiting precursor for carnosine (β-alanyl-L-histidine), a dipeptide concentrated in skeletal and cardiac muscle . Carnosine’s imidazole group (pKa=6.83\text{p}K_a = 6.83) buffers intracellular pH during anaerobic respiration, delaying muscle fatigue . Supplementation with Beta-Alanine Orotic Acid Salt elevates muscle carnosine by 20–40%, as beta-alanine availability dictates synthesis rates .

Delayed-Release Mechanism

Orotic acid modulates beta-alanine’s pharmacokinetics by slowing its absorption, reducing paraesthesia—a common side effect of high-dose beta-alanine supplementation . This timed release ensures sustained plasma levels, enhancing carnosine synthesis without adverse effects .

Antioxidant and Cardioprotective Effects

Carnosine exhibits antioxidant activity by quenching reactive oxygen species (ROS) and inhibiting glycation . In cardiac tissue, Beta-Alanine Orotic Acid Salt supplementation has been shown to mitigate ischemia-reperfusion injury, preserving myocardial function . Orotic acid further supports nucleotide synthesis, promoting cellular repair in stressed tissues .

Applications in Sports Nutrition and Medicine

Athletic Performance Enhancement

Clinical studies demonstrate that 4–6 weeks of supplementation (3.2–6.4 g/day) improves high-intensity exercise capacity by 13–16% . For example, cyclists exhibited increased time-to-exhaustion due to enhanced pH buffering .

Comparative Analysis with Related Compounds

Carnosine vs. Beta-Alanine Orotic Acid Salt

While carnosine directly buffers muscle pH, oral ingestion results in rapid hydrolysis to beta-alanine and histidine, limiting efficacy . Beta-Alanine Orotic Acid Salt bypasses this limitation by providing a sustained beta-alanine release .

Sodium Orotate

Sodium orotate shares orotic acid’s nucleotide-synthesis benefits but lacks beta-alanine, necessitating co-supplementation for carnosine-related effects.

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